molecular formula C9H10N4O3 B2516906 (3,7-Dimethyl-5-oxo-5,8-dihydro-[1,2,4]triazolo-[4,3-a]pyrimidin-6-yl)-acetic acid CAS No. 883550-10-5

(3,7-Dimethyl-5-oxo-5,8-dihydro-[1,2,4]triazolo-[4,3-a]pyrimidin-6-yl)-acetic acid

Cat. No.: B2516906
CAS No.: 883550-10-5
M. Wt: 222.204
InChI Key: GLFFVDKRQIEDRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,7-Dimethyl-5-oxo-5,8-dihydro-[1,2,4]triazolo-[4,3-a]pyrimidin-6-yl)-acetic acid: is a chemical compound with a complex molecular structure

Mechanism of Action

Target of Action

The primary target of (3,7-Dimethyl-5-oxo-5,8-dihydro-[1,2,4]triazolo-[4,3-a]pyrimidin-6-yl)-acetic acid is Dipeptidyl Peptidase IV (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism. It is responsible for the inactivation of incretin hormones like GLP-1 (Glucagon-Like Peptide-1), which stimulate a decrease in blood glucose levels .

Mode of Action

This compound acts as a potent and selective inhibitor of DPP4 . By inhibiting DPP4, it prevents the breakdown of incretin hormones, thereby increasing their availability. Increased levels of incretins lead to enhanced secretion of insulin, reduced secretion of glucagon, and consequently, a decrease in blood glucose levels .

Biochemical Pathways

The compound affects the glucose metabolism pathway by interacting with the DPP4 enzyme . By inhibiting DPP4, it increases the level of incretin hormones, which in turn stimulates insulin secretion and inhibits glucagon secretion. This leads to a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues, thereby reducing blood glucose levels .

Pharmacokinetics

They are metabolized by the liver and excreted through the kidneys . The bioavailability of such compounds can be influenced by factors such as food intake, hepatic function, and renal function.

Result of Action

The molecular effect of this compound is the inhibition of the DPP4 enzyme, leading to increased levels of incretin hormones . On a cellular level, this results in enhanced insulin secretion, reduced glucagon secretion, decreased hepatic glucose production, and increased glucose uptake by peripheral tissues . The overall effect is a reduction in blood glucose levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine core. Subsequent functionalization steps introduce the acetic acid moiety and the necessary methyl groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of functional groups to more oxidized forms.

  • Reduction: Reduction of functional groups to more reduced forms.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogen gas and a catalyst.

  • Substitution reactions can be facilitated by nucleophiles or electrophiles under specific conditions.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. These products can include oxidized or reduced derivatives, as well as substituted analogs.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a tool in studying biological processes or as a potential therapeutic agent.

  • Medicine: Its derivatives could be explored for their pharmacological properties, potentially leading to new drug candidates.

  • Industry: It might find use in the development of new materials or as a chemical intermediate.

Comparison with Similar Compounds

  • Triazolopyrimidines: Other compounds in this class may share structural similarities but differ in functional groups or substituents.

  • Pyrimidines: Compounds with a pyrimidine core but lacking the triazole ring.

Uniqueness: (3,7-Dimethyl-5-oxo-5,8-dihydro-[1,2,4]triazolo-[4,3-a]pyrimidin-6-yl)-acetic acid is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities compared to other similar compounds.

Biological Activity

The compound (3,7-Dimethyl-5-oxo-5,8-dihydro-[1,2,4]triazolo-[4,3-a]pyrimidin-6-yl)-acetic acid , also known as 3,7-Dimethyl-5-oxo-5,8-dihydro-[1,2,4]triazolo-[4,3-a]pyrimidin-6-yl acetic acid (CAS number 883550-10-5), is a member of the triazolo-pyrimidine class of compounds. This class has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article will explore the biological activity of this specific compound through a review of relevant studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N4O . Its structure features a triazole ring fused with a pyrimidine moiety, which is significant for its biological activity. The presence of the oxo group and the acetic acid moiety enhances its solubility and potential interactions with biological targets.

PropertyValue
Molecular Weight194.20 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
LogPNot available

Antimicrobial Activity

Research indicates that triazolo-pyrimidine derivatives exhibit significant antimicrobial properties. A study focusing on various derivatives demonstrated that modifications at the 5-position can enhance activity against bacterial strains like Staphylococcus aureus and Escherichia coli . The compound has shown promising results in preliminary assays against these pathogens.

Anticancer Activity

Triazolo-pyrimidines have been investigated for their anticancer potential due to their ability to inhibit key enzymes involved in cancer cell proliferation. The compound has been evaluated in vitro for its effects on various cancer cell lines. In one study, it exhibited cytotoxic effects against leukemia cells with an IC50 value indicating substantial potency .

Antiparasitic Activity

Notably, triazolo-pyrimidines have been studied for their antiparasitic effects. A recent investigation into metal complexes of triazolo derivatives revealed enhanced efficacy against Leishmania spp. and Trypanosoma cruzi, suggesting that the incorporation of metal ions can synergistically improve the biological activity of these compounds .

Case Studies

  • Leishmaniasis Treatment : In vitro studies have shown that triazolo-pyrimidine derivatives can effectively inhibit the growth of Leishmania donovani, the causative agent of visceral leishmaniasis. The mechanism appears to involve interference with the parasite's metabolic pathways .
  • Cancer Cell Lines : A series of experiments conducted on various cancer cell lines demonstrated that this compound induced apoptosis in leukemia cells through activation of caspase pathways .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair processes.
  • Cell Cycle Arrest : It may induce cell cycle arrest at specific phases (G1/S or G2/M), leading to reduced proliferation rates in cancer cells.

Properties

IUPAC Name

2-(3,7-dimethyl-5-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-4-6(3-7(14)15)8(16)13-5(2)11-12-9(13)10-4/h3H2,1-2H3,(H,10,12)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFFVDKRQIEDRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=NNC2=N1)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.